Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate

Medicinal Chemistry Structure-Activity Relationship β‑Keto Ester Reactivity

Sourcing regioisomerically pure 2,3-dimethoxyphenyl β-keto esters often leads to inconsistent cyclocondensation outcomes due to steric/electronic variations among isomers. This compound provides the exact vicinal dimethoxy substitution pattern required for reliable synthesis of pyrazoles, isoxazoles, and quinolinones. • 98% purity minimizes re-purification steps • Unique 2,3-substitution avoids regiodivergent byproducts • Available in 1 g research quantities with documented GHS hazard profiling.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 528830-98-0
Cat. No. B1608077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
CAS528830-98-0
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C13H16O5/c1-4-18-12(15)8-10(14)9-6-5-7-11(16-2)13(9)17-3/h5-7H,4,8H2,1-3H3
InChIKeyBXJDIUPDFVUWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate Overview


Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate (CAS 528830-98-0) is a β‑keto ester building block featuring a 2,3-dimethoxyphenyl substituent [1]. It belongs to the class of ethyl 3-aryl-3-oxopropanoates, which serve as versatile intermediates in medicinal chemistry and agrochemical synthesis. Its β‑keto ester moiety supports condensation, alkylation, and cyclization reactions [2], while the vicinal dimethoxy substitution pattern introduces steric and electronic effects that diverge from other regioisomeric analogs. Commercially, the compound is supplied as a solid with a catalog purity of ≥98% .

Synthetic Role
Versatile β-keto ester building block for medicinal chemistry and agrochemical synthesis
Regioisomeric Identity
2,3-Dimethoxy substitution provides a sterically congested ortho-ortho′ profile distinct from all other dimethoxy regioisomers
Procurement Note
Supplied as a solid with certified purity specification; available in research-scale quantities

Why 2,3-Dimethoxy Substitution Matters


Although all six dimethoxyphenyl regioisomers of ethyl 3-oxo-3-phenylpropanoate share the same molecular formula (C₁₃H₁₆O₅) and identical computed LogP (1.84) and polar surface area (61.8 Ų) [1], the 2,3-dimethoxy substitution pattern is structurally unique. The vicinal (ortho‑ortho′) arrangement places the two methoxy groups on adjacent ring carbons, a topology absent in any other isomer. This geometry creates a distinct steric environment around the carbonyl‑bearing aromatic ring, which can alter enolate accessibility, hydrogen‑bonding networks, and metal‑chelation behavior in downstream reactions. In contrast, the 3,4‑dimethoxy isomer presents a catechol‑like motif , while 2,4‑, 2,5‑, and 2,6‑dimethoxy isomers distribute the methoxy groups with at least one meta or para relationship . Consequently, substituting the 2,3‑dimethoxy isomer with a regioisomer in a synthetic route validated for this specific scaffold risks regiodivergent outcomes, lower yields, or failure to generate the intended pharmacophore.

!
The 2,3-dimethoxy substitution is the only vicinal ortho-ortho′ isomer. Substituting with any other dimethoxy regioisomer (3,4-, 2,4-, 2,5-, 2,6-) fundamentally changes steric and electronic properties, which can affect enolate accessibility and metal chelation.
!
Synthetic routes validated for the 2,3-isomer may lead to regiodivergent outcomes, lower yields, or failure to form the intended heterocycle if a different regioisomer is used without re-optimization.

Quantitative Differentiation Evidence


Steric and Electronic Differences vs. 3,4-Isomer

The 2,3-dimethoxy substitution generates a sterically congested ortho‑ortho′ environment. Computational modeling of the related 2,3‑dimethoxybenzoic acid shows that the two methoxy groups are forced out of the aromatic plane by ~30°, reducing conjugation and increasing the rotational barrier of the aryl–carbonyl bond compared with the planar 3,4‑dimethoxy analog [1]. This conformational restriction can translate into altered diastereoselectivity in asymmetric transformations of the β‑keto ester. In a study on Ru‑catalyzed transfer hydrogenation of β‑keto esters, ortho‑substituted aryl substrates exhibited lower turnover frequencies than para‑substituted analogs, consistent with steric hindrance at the reaction center [2].

Steric Profile vs 3,4-Isomer
Class-level inference
~30° out-of-plane twist (2,3-dimethoxy) vs near-planar (3,4-isomer); lower turnover frequency for ortho-substituted substrates in transfer hydrogenation
Supports regioisomer selection for asymmetric synthesis where steric profile matters
DFT and catalytic data; verify relevance for specific reaction conditions
Medicinal Chemistry Structure-Activity Relationship β‑Keto Ester Reactivity

Supply Scarcity and Purity Edge Over 3,4-Isomer

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is offered by fewer competent suppliers than its 3,4‑dimethoxy counterpart. While the 3,4‑dimethoxy isomer is widely stocked with entry purities of 95% , the 2,3‑dimethoxy isomer is available at a catalog purity of 98% from specialist vendors . This higher certified purity reduces the need for additional purification steps in process chemistry applications.

Purity Specification
Specification review
Certified purity 98% vs typical 95% baseline for 3,4-dimethoxy isomer
Higher baseline purity may reduce pre-processing burden for sensitive applications
Vendor specification; confirm lot-specific COA
Supply Chain Procurement Purity

Cyclocondensation Reactivity: 2,3- vs. 2,5-Dimethoxy

In the Doebner–von Miller quinoline synthesis using β‑keto esters, the transition state is influenced by the steric demand of the aryl substituent. The 2,5‑dimethoxyphenyl β‑keto ester (CAS 60946-75-0) has been explicitly reported as a synthon for quinoline derivatives [1], whereas the 2,3‑dimethoxy isomer has not appeared in the same context, suggesting regiocontrol differences. A class‑level analysis of Claisen‑Schmidt condensations indicates that ortho‑substituted aryl methyl ketones react 2–5× slower than para‑substituted analogs [2], a trend that would affect the 2,3‑dimethoxy isomer more than the 2,5‑ or 3,4‑isomers.

Cyclocondensation Reactivity
Class-level inference
2–5× slower Claisen-Schmidt condensation rate for ortho-substituted aryl ketones vs para- or meta-substituted analogs
Indicates need for adjusted reaction conditions in heterocyclic synthesis with 2,3-isomer
Class-level trend; confirm with 2,3-dimethoxy substrate specifically
Heterocyclic Synthesis Quinoline Regioselectivity

Recommended Application Scenarios


2,3-Dimethoxyphenyl Heterocycle Synthesis

The 2,3‑dimethoxyphenyl group is a privileged motif in bioactive molecules (e.g., MD‑2/TLR4 inhibitors ). This β‑keto ester enables direct incorporation of the 2,3‑dimethoxyphenyl unit into pyrazoles, isoxazoles, and quinolinones via cyclocondensation. The adjacent methoxy groups can also serve as a latent catechol, allowing late‑stage demethylation to the dihydroxy analog if desired [1].

Asymmetric Reduction to Chiral β-Hydroxy Esters

Microbial reduction of the 3,4‑dimethoxy analog delivers the (R)‑β‑hydroxy ester quantitatively [2]. The 2,3‑dimethoxy isomer, with its distinct steric environment, offers a complementary substrate for exploring biocatalytic or Ru‑catalyzed asymmetric reductions, potentially leading to novel chiral building blocks distinct from those derived from the 3,4‑isomer.

High-Purity Process Chemistry Routes

For process routes where the 2,3‑dimethoxy substitution is mandated by the target pharmacophore, the 98% purity supply reduces the burden of additional purification. The compound is available in research quantities (1 g) with documented GHS hazard profiling, facilitating safe scale‑up planning .

Application
Selection Property
Validation Focus
2,3-Dimethoxyphenyl Heterocycle Synthesis
Regioisomer-specific scaffold for pyrazoles, isoxazoles, quinolinones
Cyclocondensation efficiency; latent catechol demethylation potential
Asymmetric Reduction to Chiral β-Hydroxy Esters
Sterically differentiated β-keto ester substrate for biocatalytic or Ru-catalyzed reductions
Diastereoselectivity and yield in asymmetric reduction protocols
Process Chemistry Route Development
Certified purity level suitable for process-scale applications
Lot purity, GHS hazard profile, scale-up feasibility
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